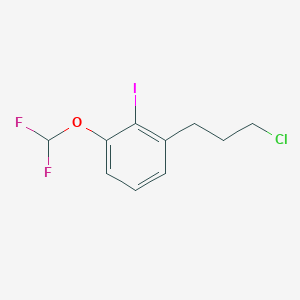
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the chloropropyl and difluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel complexes are often employed, along with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of probes or ligands for studying biological systems.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene depends on its specific application
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.
Signal Transduction: It may influence signal transduction pathways, affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-iodobenzene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
1-(3-Chloropropyl)-3-methoxy-2-iodobenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical properties.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-iodobenzene: The trifluoromethoxy group may impart different electronic effects compared to the difluoromethoxy group.
Propriétés
Formule moléculaire |
C10H10ClF2IO |
|---|---|
Poids moléculaire |
346.54 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-6-2-4-7-3-1-5-8(9(7)14)15-10(12)13/h1,3,5,10H,2,4,6H2 |
Clé InChI |
BGQNEBNZBVBQLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)I)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
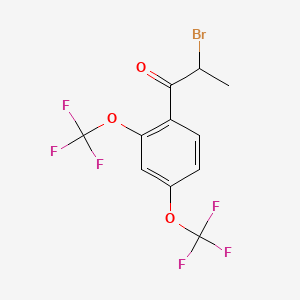
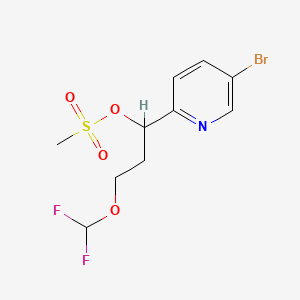
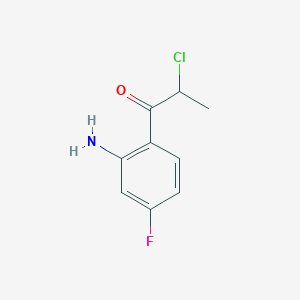
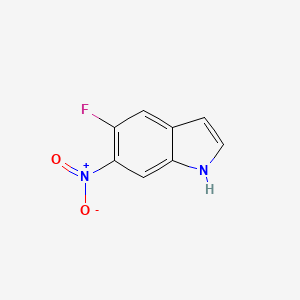

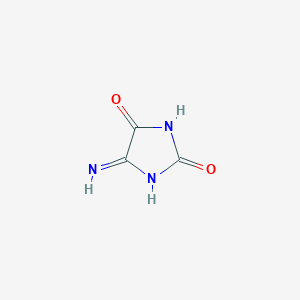
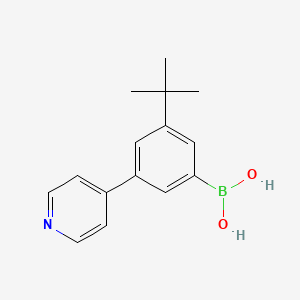
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
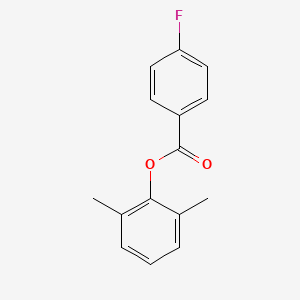
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
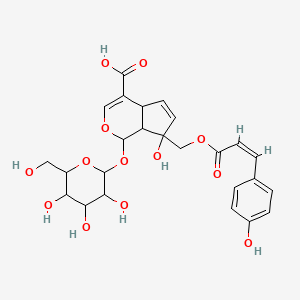
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)
